molecular formula C33H35NO7 B1632094 Scutebarbatine B CAS No. 905929-95-5

Scutebarbatine B

Cat. No. B1632094
M. Wt: 557.6 g/mol
InChI Key: QSKVSBUCFQUTSW-IWSWVWQKSA-N
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Description

Scutebarbatine B is a natural diterpenoid isolated from the herbs of Scutellaria barbata D. Don . It has shown weak activities against HL60 cell lines .

Scientific Research Applications

Application Summary

Scutebarbatine B, a major diterpenoid found in Scutellaria barbata, has been studied for its potential anti-cancer properties . It’s been found to induce dose-dependent apoptosis, specifically in cancer cells .

Methods of Application

The research involved the use of Scutellaria barbata D. Don (SB), an anti-inflammatory and an antitumor Chinese herb, including flavonoids and scutebarbatines on tumor growth and its immunomodulatory effects in vivo . High-Performance Liquid Chromatography (HPLC) and LC/MS/MS methods were conducted for the analysis of flavonoids and scutebarbatines in SB .

Results or Outcomes

The treatment of Lewis-bearing C57BL/6 mice with SB at the dose of 10, 6.67, and 3.33 g crude drug/kg/d significantly inhibited tumor growth with the inhibition rates of 44.41 ± 5.44%, 33.56 ± 4.85%, and 27.57 ± 4.96%, respectively . More importantly, the spleen and thymus indexes were increased remarkably by SB treatment .

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

[(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-29(36)23-11-6-5-7-12-23)27(32(21,25)3)40-30(37)24-13-9-17-34-19-24/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKVSBUCFQUTSW-IWSWVWQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scutebarbatine B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
SJ Dai, GF Wang, M Chen, K Liu… - Chemical and …, 2007 - jstage.jst.go.jp
… of our continuing work to discover more novel neo-clerodane diterpenoids, we have re-investigated the aerial parts of this species and isolated the previously isolated scutebarbatine B (…
Number of citations: 64 www.jstage.jst.go.jp
SJ Dai, DD Liang, Y Ren, K Liu… - Chemical and …, 2008 - jstage.jst.go.jp
… for the substitution of a benzoyloxy group in scutebarbatine B with an acetoxyl group in 3. … accomplished in a similar manner as that described for scutebarbatine B,1) with H3-17, H3-19, …
Number of citations: 54 www.jstage.jst.go.jp
H Lee, YJ Kim, I Choi, BS Min, SH Shim - Bioorganic & medicinal chemistry …, 2010 - Elsevier
… Barbatellarine B is most closely related to scutebarbatine B, … C11–C12 double bond found in scutebarbatine B. However, … 2 was analogous to that of scutebarbatine B. Furthermore, the …
Number of citations: 42 www.sciencedirect.com
SR Lee, MS Kim, S Kim, KW Hwang… - Chemistry & …, 2017 - Wiley Online Library
The arial parts of Scutellaria barbata D. Don (Lamiaceae) efficiently inhibited NO production in BV 2 microglial cells, and the active constituents were further isolated based on activity‐…
Number of citations: 17 onlinelibrary.wiley.com
SJ Dai, JY Tao, K Liu, YT Jiang, L Shen - Phytochemistry, 2006 - Elsevier
… Three neo-clerodane diterpenoids, named barbatins A–C (1–3), and the neo-clerodane diterpenoid nicotinyl ester, named scutebarbatine B (4), were isolated from the whole plant of …
Number of citations: 99 www.sciencedirect.com
Q YAN, H CHENG, W SHEN, C XU… - Chinese Journal of …, 2016 - ingentaconnect.com
… were used for rutin, scutellarin,scutebarbatine B and CDDO-Me,… 7 μg·mL-1 for scutebarbatine B.The RSD of precision and stability … Rutin,scutellarin and scutebarbatine B were widely …
Number of citations: 0 www.ingentaconnect.com
RS Dharani, R Ranjitha, R Sripathi… - Asian J Pharm Clin …, 2016 - researchgate.net
Objective: In the present work, docking study was performed for 22 selected alkaloids isolated from the genus Scutellaria to evaluate their affinity to bacterial proteins that are known …
Number of citations: 13 www.researchgate.net
W Yan, DD Li, D Liu, HM Li, ZJ Zhang, RT Li… - Phytochemistry …, 2020 - Elsevier
Bioassay-guided isolation of the aerial part of Scutellaria barbata (Labiatae) yielded six new neo-clerodane diterpenoids scutegxbatines A–F (1-6), together with thirteen known …
Number of citations: 4 www.sciencedirect.com
ML Tomlinson, M Zhao, EJ Barclay, J Li, H Li… - Medicinal Plant …, 2022 - maxapress.com
Medicinal plants are an excellent source of structurally diverse, bio-active compounds with potential in the fight against cancer. One of the most promising is Scutellaria barbata, …
Number of citations: 5 www.maxapress.com
M Wang, C Ma, Y Chen, X Li, J Chen - Chemistry & biodiversity, 2019 - Wiley Online Library
… F (3),8 6-O-nicotinoylscutebarbatine G (4),9 scutebata G (5), scutebata E (6), scutebata D (7),10 barbatin C (8),3 scutebarbatine A (9),11 scutebarbatine G (10),12 scutebarbatine B (11),…
Number of citations: 25 onlinelibrary.wiley.com

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